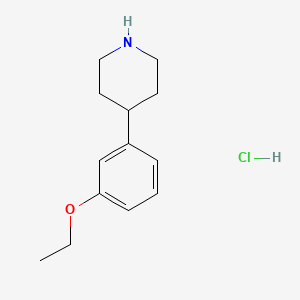

4-(3-Ethoxyphenyl)piperidine hydrochloride

Description

4-(3-Ethoxyphenyl)piperidine hydrochloride is a piperidine derivative featuring a 3-ethoxyphenyl substituent at the 4-position of the piperidine ring. Piperidine scaffolds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, particularly in the central nervous system (CNS) .

Properties

IUPAC Name |

4-(3-ethoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11;/h3-5,10-11,14H,2,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFILZLYSFBBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-Ethoxyphenyl)piperidine hydrochloride typically involves the reaction of 3-ethoxybenzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

4-(3-Ethoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

4-(3-Ethoxyphenyl)piperidine hydrochloride has been investigated for its potential pharmacological effects. It is primarily recognized for its analgesic properties , similar to other piperidine derivatives. Research indicates that compounds in this class can exert significant pain relief, making them candidates for developing new analgesics with fewer side effects than traditional opioids.

Case Studies and Research Findings

- A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives, including 4-(3-ethoxyphenyl)piperidine, for their analgesic activity in animal models. The findings demonstrated a pronounced analgesic effect, suggesting a mechanism of action similar to morphine but with reduced side effects .

- Another research article highlighted the importance of structural modifications in piperidine compounds, showing that the introduction of an ethoxy group could enhance the binding affinity to opioid receptors, thereby improving analgesic efficacy .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized from readily available starting materials through methods such as:

- Acylation Reactions : Using acyl halides or anhydrides in the presence of piperidinol derivatives to form the desired piperidine structure.

- Hydrogenation Processes : Employing catalytic hydrogenation techniques to convert precursors into piperidine derivatives while maintaining selectivity and yield.

Synthesis Overview Table

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidinol + Ethoxybenzaldehyde | Acidic medium, reflux | High |

| 2 | Acyl halide + Intermediate | Room temperature | Moderate |

| 3 | Hydrogenation | Catalytic conditions | High |

Biological Buffering Agent

Beyond its pharmacological applications, this compound serves as a non-ionic organic buffering agent in biological research. It is utilized in cell culture systems to maintain physiological pH levels (6-8.5), which is critical for various biological assays and experiments .

Future Directions and Research Opportunities

The ongoing exploration of piperidine derivatives like this compound opens avenues for:

- Development of Novel Analgesics : Further studies are needed to refine the synthesis methods and explore the structure-activity relationship (SAR) to optimize analgesic properties.

- Investigating Other Therapeutic Uses : Given its structural similarities to known drugs, there is potential for repurposing this compound for other therapeutic areas, such as neurodegenerative diseases or psychiatric disorders.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-(3-Ethoxyphenyl)piperidine hydrochloride with structurally related compounds:

Key Observations :

- Electronic Effects : The ethoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect in 4-(4-Chlorophenyl)-4-ethylpiperidine HCl, influencing receptor binding and metabolic pathways .

- Functional Groups: Dyclonine’s propiophenone moiety and butoxy chain enhance its local anesthetic efficacy by optimizing membrane interaction , whereas the triazole in 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl introduces hydrogen-bonding capabilities .

Pharmacological and Toxicological Profiles

- Receptor Interactions: Piperidine derivatives often target dopamine, serotonin, or opioid receptors.

- Toxicity : While specific data for 4-(3-Ethoxyphenyl)piperidine HCl are unavailable, Safety Data Sheets (SDS) for analogs like 3-(3-Ethoxy-benzyl)-piperidine HCl indicate hazards such as irritation (skin/eyes) and delayed effects upon exposure . Chronic toxicity data are often lacking for newer piperidine derivatives .

Biological Activity

4-(3-Ethoxyphenyl)piperidine hydrochloride (CAS No. 1286531-22-3) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxyphenyl group attached to the piperidine ring. The exploration of its biological properties is crucial for understanding its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClN, with a molecular weight of 239.75 g/mol. The compound's structure can be represented as follows:

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : Some derivatives of piperidine compounds have shown promise in cancer therapy, indicating that this compound could also exhibit similar effects.

- Opioid Receptor Interaction : Studies on structurally related compounds indicate potential interactions with opioid receptors, which may influence pain management and gastrointestinal motility.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The exact mechanisms remain under investigation, but the following pathways have been proposed:

- Receptor Binding : Similar compounds have shown high affinity for mu, kappa, and delta opioid receptors, suggesting that this compound may modulate these pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects.

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of piperidine derivatives, including this compound:

- Antimicrobial Studies : A study evaluating various piperidine derivatives found that some exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

- Anticancer Activity : Research on piperidine derivatives has demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown improved cytotoxicity compared to standard chemotherapeutics .

- Opioid Receptor Affinity : Structure-activity relationship (SAR) studies on related compounds have revealed high affinity for opioid receptors, suggesting potential therapeutic applications in pain management .

Data Table: Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | Target Organism/Pathway | MIC (µg/mL) |

|---|---|---|---|

| 4-(3-Ethoxyphenyl)piperidine HCl | Antimicrobial | Staphylococcus aureus | TBD |

| Piperidine Derivative A | Anticancer | FaDu hypopharyngeal cells | 6.3 |

| Piperidine Derivative B | Opioid receptor | Mu receptor | Ki = 0.77 |

Q & A

Q. What are the recommended synthetic routes for 4-(3-Ethoxyphenyl)piperidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperidine derivatives with 3-ethoxyphenyl groups under alkaline conditions (e.g., using triethylamine as a base). For example, sulfonylation of piperidine with 3-ethoxyphenyl sulfonyl chloride in dichloromethane yields intermediates, which are subsequently purified via recrystallization or column chromatography to isolate the hydrochloride salt . Reaction optimization should prioritize temperature control (0–25°C) and inert atmospheres to minimize side reactions.

Q. How should researchers assess the purity of this compound?

Purity analysis requires a combination of:

- Titration : Non-aqueous titration with alcoholic sodium hydroxide to determine chloride content (USP standards: 98.0–102.0% purity) .

- Spectroscopy : IR spectroscopy to confirm functional groups (e.g., ethoxy C-O stretch at ~1250 cm⁻¹) and ¹H/¹³C NMR for structural validation .

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities, using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of derivatives?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s reaction path search methods integrate computational and experimental data to identify optimal conditions (e.g., solvent polarity, catalyst selection) for sulfonylation or alkylation steps . Molecular dynamics simulations further refine solubility parameters for crystallization .

Q. How to resolve discrepancies between spectroscopic and chromatographic purity data?

Contradictions often arise from residual solvents or degradation products. Mitigation strategies include:

- Cross-Validation : Compare NMR integration ratios with HPLC peak areas to identify non-UV-active impurities .

- Mass Spectrometry : High-resolution MS (HRMS) detects low-abundance contaminants (e.g., hydrolyzed byproducts) .

- Thermogravimetric Analysis (TGA) : Quantify volatile impurities undetected by chromatography .

Q. What methodologies evaluate the compound’s biological activity?

- In Vitro Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to screen for apoptosis induction .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for σ or opioid receptors) to assess affinity .

- ADME Profiling : Microsomal stability tests (e.g., liver microsomes) to predict metabolic pathways .

Q. How to address solubility challenges in aqueous formulations?

- Co-Solvents : Use DMSO or PEG-400 (<10% v/v) to enhance solubility without destabilizing the hydrochloride salt .

- Salt Exchange : Replace chloride with more hydrophilic counterions (e.g., citrate) .

- Nanoparticle Encapsulation : Lipid-based nanoparticles improve bioavailability for in vivo studies .

Q. What advanced techniques confirm structural modifications in derivatives?

- 2D NMR (COSY, HSQC) : Resolve stereochemistry and regioselectivity in substituted piperidines .

- X-ray Crystallography : Definitive proof of crystal structure and salt form .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) with ≤0.4% deviation from theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.